
2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-3-METHYLQUINOLINE
Übersicht
Beschreibung
2-(4-Ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethylphenyl group, and an ethylpiperazine-1-carbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylpiperazine-1-carbonyl Moiety: The final step involves the acylation of the quinoline derivative with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the piperazine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has potential as a probe for studying biological processes and interactions due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in anti-inflammatory or antimicrobial responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)-4-(4-methylpiperazine-1-carbonyl)-3-methylquinoline
- 2-(4-Propylphenyl)-4-(4-propylpiperazine-1-carbonyl)-3-methylquinoline
- 2-(4-Butylphenyl)-4-(4-butylpiperazine-1-carbonyl)-3-methylquinoline
Uniqueness
2-(4-Ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-3-methylquinoline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethylphenyl and ethylpiperazine-1-carbonyl moieties enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development and other applications.
Eigenschaften
IUPAC Name |
[2-(4-ethylphenyl)-3-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-4-19-10-12-20(13-11-19)24-18(3)23(21-8-6-7-9-22(21)26-24)25(29)28-16-14-27(5-2)15-17-28/h6-13H,4-5,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNUPKKEWZEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


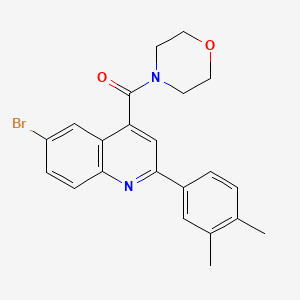
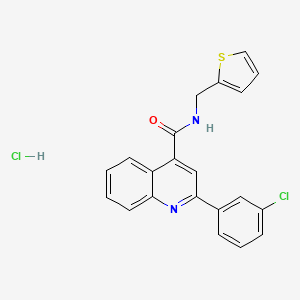
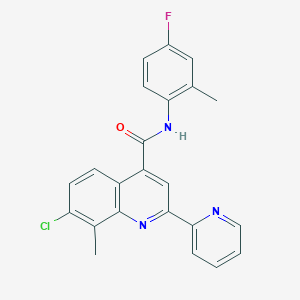
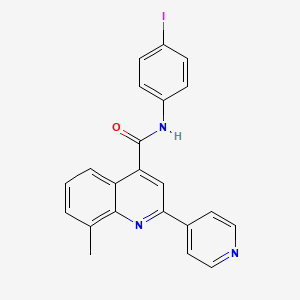
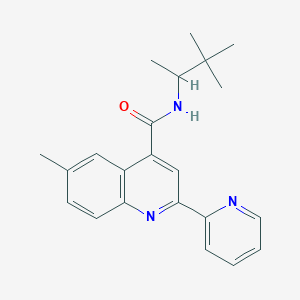
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4160775.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4160780.png)
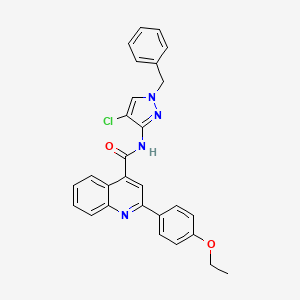
![6-bromo-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4160788.png)
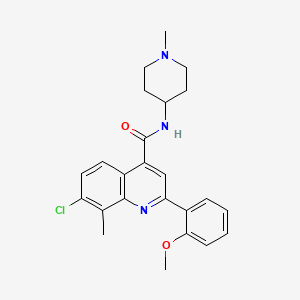
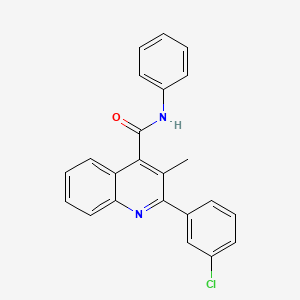
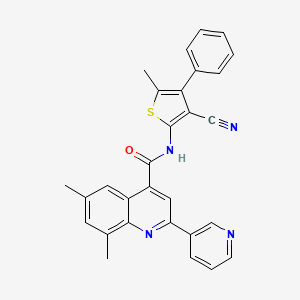
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)quinoline-4-carboxamide;hydrochloride](/img/structure/B4160833.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3-methylquinoline](/img/structure/B4160837.png)
